2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethanol
Overview
Description
2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethanol is a heterocyclic compound that contains a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethanol typically involves the reaction of 5-methyl-1,3,4-thiadiazole with ethylene oxide under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium hydroxide is used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiadiazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides, amines, or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Thionyl chloride for halogenation, ammonia for amination.
Major Products Formed
Oxidation: 2-(5-Methyl-1,3,4-thiadiazol-2-YL)acetaldehyde or 2-(5-Methyl-1,3,4-thiadiazol-2-YL)acetic acid.
Reduction: Various reduced thiadiazole derivatives.
Substitution: 2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethyl chloride, 2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethylamine.
Scientific Research Applications
2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethanol involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological activities. The thiadiazole ring is known to interact with metal ions and proteins, which can modulate their function and lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Amino-1,3,4-thiadiazol-2-YL)ethanol
- 2-(5-Methyl-1,3,4-thiadiazol-2-YL)methanol
- 2-(5-Methyl-1,3,4-thiadiazol-2-YL)acetic acid
Uniqueness
2-(5-Methyl-1,3,4-thiadiazol-2-YL)ethanol is unique due to its specific substitution pattern and the presence of both a thiadiazole ring and an ethanol moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c1-4-6-7-5(9-4)2-3-8/h8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIWDKZXCKEGDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801289530 | |
Record name | 5-Methyl-1,3,4-thiadiazole-2-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801289530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847155-18-4 | |
Record name | 5-Methyl-1,3,4-thiadiazole-2-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=847155-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-1,3,4-thiadiazole-2-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801289530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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